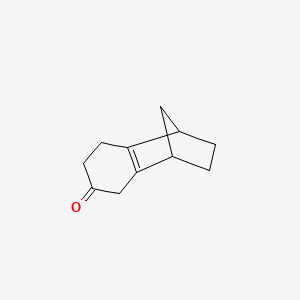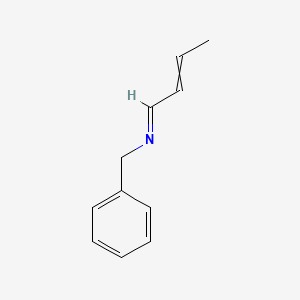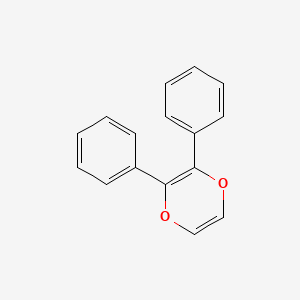
2,3-Diphenyl-1,4-dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-1,4-dioxine is an organic compound that belongs to the class of dioxins It is characterized by a dioxine ring substituted with two phenyl groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,4-dioxine typically involves the reaction of benzoin with p-toluenesulfonic acid in catalytic amounts. This method was first reported by Berger and Summerbell in 1959 . The reaction proceeds through the formation of intermediate dimers, which are then converted to the final product under reflux conditions in the presence of acetic anhydride and p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods would likely involve the optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenyl-1,4-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dioxine ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,3-Diphenyl-1,4-dioxine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of dioxine derivatives.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential effects on living organisms.
Medicine: Research explores its potential as a pharmacophore for developing new drugs.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenyl-1,4-dioxine involves its interaction with various molecular targets. The compound can activate the aryl hydrocarbon receptor (AH receptor), leading to changes in gene expression and cellular responses . This pathway is similar to that of other dioxin-like compounds, which can result in various biological effects, including toxicity and carcinogenicity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetraphenyl-1,4-dioxine: A tetraphenyl derivative with similar structural properties.
2,3,4,5-Tetraphenyl-4H-pyran-4-one: Another compound with a similar core structure but different functional groups.
Uniqueness
2,3-Diphenyl-1,4-dioxine is unique due to its specific substitution pattern and the resulting electronic and steric effects
Propiedades
Número CAS |
63028-26-2 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
2,3-diphenyl-1,4-dioxine |
InChI |
InChI=1S/C16H12O2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
GJXOQWKOTPRJET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC=CO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
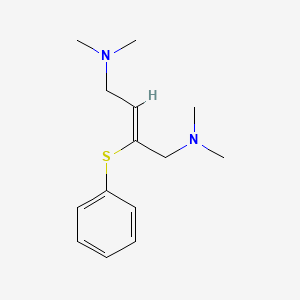
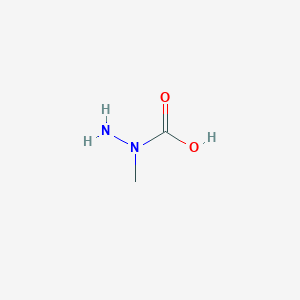

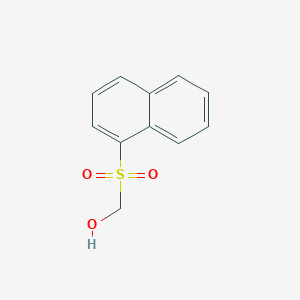
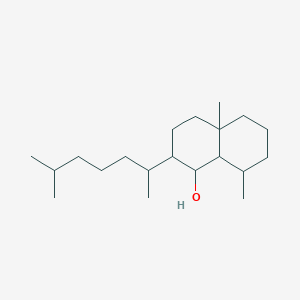
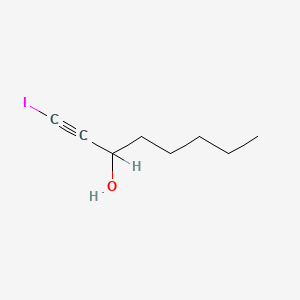
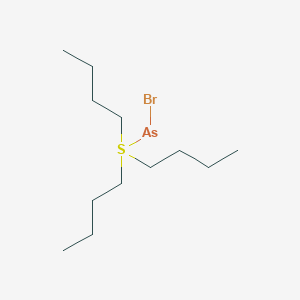

![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
